molecular formula C9H10O5S B8398093 Furan-2-carboxylic acid (ethylthio)carbonyloxymethyl ester

Furan-2-carboxylic acid (ethylthio)carbonyloxymethyl ester

Cat. No. B8398093
M. Wt: 230.24 g/mol
InChI Key: WBYQIZAFINSCRA-UHFFFAOYSA-N
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Patent
US05401868

Procedure details

2-Furancarboxylic acid (5.6 g, 50 mmol) is added to a stirred solution of NaHCO3 (8.4 g, 100 mmol) and TBA HSO4 (17.0 g, 50 mmol) in H2O (100 mL) at room temperature. After stirring for 10 min 1,2-dichloroethane (100 mL) is added and the stirring continued for 30 min. 5b (12.5 g, 50 mmol) in 1,2-dichloroethane (25 mL) is added over 15 min. The mixture is stirred for 60 min at room temperature. The organic phase is separated, washed with H2O (50 mL), dried (MgSO4), and evaporated. The residue is stirred with Et2O (100 mL), insoluble material filtered off and washed with Et2O. The combined Et2O-phases are evaporated and the residue crystallized from ice-cold pentane to yield 8.5 g (74%) of 6mb, mp 37.2°-38.4° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
Name
HSO4
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].C([O-])(O)=O.[Na+].[C:14](=[O:21])([S:18][CH2:19][CH3:20])[O:15][CH2:16]I>O.ClCCCl>[C:14](=[O:21])([S:18][CH2:19][CH3:20])[O:15][CH2:16][O:7][C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
8.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
HSO4
Quantity
17 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C(OCI)(SCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 60 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with H2O (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
The residue is stirred with Et2O (100 mL), insoluble material
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
The combined Et2O-phases are evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ice-cold pentane
CUSTOM
Type
CUSTOM
Details
to yield 8.5 g (74%) of 6mb, mp 37.2°-38.4° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(OCOC(=O)C=1OC=CC1)(SCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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